N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine
Overview
Description
N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.06267708 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Research in the field of organic synthesis has highlighted the utility of N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}alanine in the formation of novel pyridazin-3-one derivatives. Ibrahim and Behbehani (2014) described a general route for synthesizing a new class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, including p-nitrophenylacetic acid and cyanoacetic acid. This method yields pyridazin-3-one derivatives as the sole isolable products in excellent yield, showcasing the compound's role in synthesizing fused azines and offering a pathway to explore the viability of reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds for creating a variety of derivative compounds (H. M. Ibrahim & H. Behbehani, 2014).
Photocatalytic Decomposition
The photocatalytic properties of materials derived from this compound have been studied to understand their decomposition under photocatalytic conditions. Matsushita et al. (2007) investigated the photocatalytic decomposition of alanine as a representative amino acid on TiO2 surfaces. Their research showed acetic acid as a major stable intermediate, indicating a potential pathway for the compound's involvement in photocatalytic processes, including environmental purification or synthetic applications (Masami Matsushita et al., 2007).
Corrosion Inhibition
Kaya et al. (2016) explored the corrosion inhibitive performance of amino acids, including alanine, on metal surfaces. Their study utilized quantum chemical calculations and molecular dynamic simulations to discuss the corrosion inhibition effects of amino acids in various phases, including gas and liquid. This work implies that derivatives of this compound could potentially serve as corrosion inhibitors for protecting metal surfaces in industrial applications (S. Kaya et al., 2016).
Polymer Synthesis
Gao, Sanda, and Masuda (2003) reported on the synthesis and polymerization of novel amino acid-derived acetylene monomers. Their work highlights the potential of using this compound in the development of polymers with unique properties, such as high specific rotation and helical conformation, which could be beneficial in material science and engineering (Guangzheng Gao et al., 2003).
Properties
IUPAC Name |
2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-8(13(19)20)14-11(17)7-16-12(18)5-4-9(15-16)10-3-2-6-21-10/h2-6,8H,7H2,1H3,(H,14,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLSTDUCMWHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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